Cyclopropane, 1,1-diethenyl-

説明

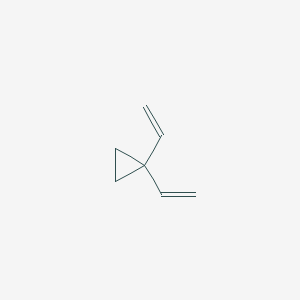

Cyclopropane, 1,1-diethenyl- (CAS: 17085-84-6) is a strained bicyclic hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of 94.1543 g/mol. Its structure consists of a cyclopropane ring substituted with two ethenyl (vinyl) groups at the 1,1 positions . The compound exhibits unique reactivity due to the inherent ring strain of cyclopropane (~27 kcal/mol) and the conjugation of its vinyl substituents. Thermochemical data indicate that hydrogenation of 1,1-diethenylcyclopropane with three equivalents of H₂ yields heptane (C₇H₁₆) with an enthalpy change (ΔrH°) of -391 ± 0.8 kJ/mol in the liquid phase .

特性

CAS番号 |

17085-84-6 |

|---|---|

分子式 |

C7H10 |

分子量 |

94.15 g/mol |

IUPAC名 |

1,1-bis(ethenyl)cyclopropane |

InChI |

InChI=1S/C7H10/c1-3-7(4-2)5-6-7/h3-4H,1-2,5-6H2 |

InChIキー |

UDKCHWVGPNQSQK-UHFFFAOYSA-N |

SMILES |

C=CC1(CC1)C=C |

正規SMILES |

C=CC1(CC1)C=C |

他のCAS番号 |

17085-84-6 |

同義語 |

Cyclopropane, 1,1-diethenyl- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Analogues

1,1-Divinylcyclopropanes

1,1-Divinylcyclopropanes share structural similarities with 1,1-diethenylcyclopropane but are distinguished by substituent geometry. For example, 1,1-divinylcyclopropanes are key intermediates in [3 + 2] cycloadditions , enabling access to complex polycyclic frameworks. Their reactivity is driven by strain relief and orbital interactions between the cyclopropane and vinyl π-systems . In contrast, 1,1-diethenylcyclopropane’s simpler substituents may limit its utility in multi-step cascades but enhance its suitability for controlled hydrogenation or polymerization.

Cyclopropane 1,1-Diesters

Cyclopropane 1,1-diesters (e.g., derived from 1,1-cyclopropane dicarboxylic acid) are electron-deficient due to ester groups, making them reactive in Sc(OTf)₃-catalyzed [3 + 3] cycloadditions with phthalazinium dicyanomethanides. These reactions proceed with up to 99% yield and excellent diastereoselectivity . In contrast, 1,1-diethenylcyclopropane lacks electron-withdrawing groups, rendering it less electrophilic but more prone to radical or thermal ring-opening reactions.

1,1-Bis(bromomethyl)cyclopropane

This dihalide derivative (CAS: 29086-41-7) is synthesized via electrolytic reduction of 1,3-dibromides in aprotic solvents. It serves as a precursor for cyclopropane-functionalized polymers and pharmaceuticals. Its bromine substituents confer high reactivity in nucleophilic substitutions, contrasting with the π-bond reactivity of 1,1-diethenylcyclopropane .

Thermodynamic and Spectroscopic Comparisons

- Ring Strain : All cyclopropane derivatives exhibit high ring strain, but substituents modulate stability. For example, electron-withdrawing groups (e.g., esters in 1,1-diesters) increase electrophilicity, while bulky groups (e.g., 1,1-dimethylcyclopropane) reduce strain via steric effects .

- Spectroscopy : 1,1-Diethenylcyclopropane’s vinyl protons resonate at δ 5.0–5.5 ppm in ¹H-NMR, distinct from the upfield shifts of brominated analogs (e.g., 1,1-bis(bromomethyl)cyclopropane, δ ~3.5 ppm for CH₂Br) .

- Thermal Stability : Derivatives with electron-donating groups (e.g., 1,1-dimethylcyclopropane) are more thermally stable than those with electron-withdrawing or π-conjugated substituents .

準備方法

Reaction Mechanism and Stereochemical Considerations

The condensation of dialkyl malonates with 1,4-dihalobutenes-2 represents a cornerstone in synthesizing 1,1-diethenyl-cyclopropane derivatives. This method leverages the nucleophilic attack of malonate enolates on dihaloolefins, followed by ring closure. Critically, the stereochemistry of the dihalobutene dictates product distribution. For instance, trans-1,4-dichlorobutene-2 reacts with dimethyl malonate in methanol under basic conditions (e.g., sodium methoxide) to yield dimethyl 2-vinylcyclopropane-1,1-dicarboxylate as the exclusive product. In contrast, the cis isomer produces nearly equal amounts of the cyclopropane derivative and dimethyl cyclopent-3-ene-1,1-dicarboxylate due to competing [3+2] cycloaddition.

The preference for trans isomers arises from their ability to adopt a conformation conducive to cyclopropane formation, whereas cis isomers favor pentannulation. Isomerization catalysts such as thiols or anhydrous hydrogen halides can convert cis-1,4-dihalobutenes to the trans form, achieving >95% stereochemical purity. For example, treating an 80:20 trans:cis mixture of 1,4-dichlorobutene-2 with 2-mercaptoethanol and AIBN at 80°C for 30 minutes elevates the trans ratio to 92:8.

Optimization of Reaction Conditions

Optimal yields (75–80%) are achieved using a 25% methanolic sodium methoxide solution added rapidly to a mixture of trans-1,4-dichlorobutene-2 and dimethyl malonate at reflux (65–70°C). The exothermic reaction is controlled by methanol reflux, and workup involves filtration, neutralization with HCl, and vacuum distillation. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Methanol | Maximizes enolate formation |

| Base Concentration | 25% NaOMe in MeOH | Balances reactivity and safety |

| Reaction Temperature | 65–70°C (reflux) | Ensures complete conversion |

| Dihalobutene Isomer | trans | Minimizes by-products |

This method avoids saponification issues prevalent in phase-transfer-catalyzed systems, particularly with methyl esters.

Reductive Ring-Closure of Organic Dihalides

Zinc-Mediated Cyclization

A contrasting approach involves the reductive coupling of dibromoneopentyl glycol with zinc powder in ethanol. The reaction proceeds via a single-electron transfer mechanism, where zinc reduces the dihalide to generate a diradical intermediate, which subsequently undergoes cyclization to form 1,1-cyclopropane dimethanol. Ammonia is introduced post-reaction to precipitate halide salts, enabling straightforward solid-liquid separation. Reported yields exceed 90% with >98% purity, attributed to the stoichiometric use of zinc (1:1.2 molar ratio to dihalide) and ethanol’s polarity, which stabilizes intermediates.

Dichlorocyclopropane Intermediate Routes

Ethenylation Strategies

Introducing ethenyl groups via Grignard reagents or palladium-catalyzed cross-couplings remains underexplored in the patent literature. Theoretical approaches suggest treating 1,1-dichlorocyclopropane with vinylmagnesium bromide to substitute chloride groups, though experimental validation is lacking.

By-Product Formation and Mitigation

Cyclopentene By-Products

In malonic ester condensations, <5% dimethyl cyclopent-3-ene-1,1-dicarboxylate forms due to competing conjugate addition pathways. Increasing the reaction rate (e.g., rapid base addition) and maintaining low temperatures (≤70°C) suppress this side reaction.

Halide Salt Management

Post-reaction filtration and ammonia treatment effectively remove ZnCl₂ or NaCl by-products, ensuring high-purity cyclopropane products.

Comparative Analysis of Methods

| Method | Yield | By-Products | Scalability | Safety Concerns |

|---|---|---|---|---|

| Malonic Ester Condensation | 75–80% | Cyclopentene (3–5%) | High | Exothermic reaction |

| Zinc Reductive Cyclization | >90% | Halide salts | Moderate | Metal dust hazards |

| Dichlorocyclopropane Route | N/A | Uncharacterized | Low | Toxic intermediates |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,1-diethenylcyclopropane, and how does its strained cyclopropane ring influence reactivity?

- Methodology : 1,1-Diethenylcyclopropane (C₇H₁₀, CAS 17085-84-6) is synthesized via cyclopropanation of divinyl precursors using transition-metal catalysts or photochemical methods. The strained cyclopropane ring (bond angles ~60°) increases reactivity, enabling ring-opening or cycloaddition reactions. For example, AlCl₃ promotes [2+3]-cycloaddition with N-benzylic sulfonamides, yielding heterocyclic scaffolds .

- Data : Gas-phase thermochemistry (e.g., heat capacity: 261.92 J/mol·K at 1100K) and ionization energy (9.02–9.73 eV) highlight thermodynamic instability .

Q. How do stereoelectronic effects govern the diastereoselectivity of reactions involving 1,1-diethenylcyclopropane?

- Methodology : Diastereoselectivity in cyclopropane derivatives is controlled by steric hindrance and orbital alignment. For instance, nitrone reactions with 1,1-cyclopropanediesters yield tetrahydro-1,2-oxazines with >90% diastereomeric excess due to transition-state puckering .

- Experimental validation : NMR and X-ray crystallography confirm stereochemical outcomes .

Advanced Research Questions

Q. What unconventional reaction mechanisms are observed when 1,1-diethenylcyclopropane acts as a 2-styrylmalonate surrogate?

- Mechanistic insight : Unlike classical 1,3-dipole behavior, AlCl₃-mediated reactions with sulfonamides proceed via a stepwise pathway: (i) cyclopropane ring distortion, (ii) nucleophilic attack at the ethenyl group, and (iii) rearomatization. Kinetic studies (Eyring analysis) and DFT calculations support this pathway .

- Key data : Activation energy barriers (14.0–11.9 kcal/mol) derived from hybrid QM/MM simulations .

Q. How can computational force fields be optimized to model 1,1-diethenylcyclopropane’s conformational dynamics?

- Methodology : The OPLS-AA force field was refined using quantum mechanics data (B3LYP/6-31G**) to parameterize bond angles (54.7°–58.2°) and torsional potentials. This improves agreement with experimental Gibbs free energy profiles (ΔG‡ = 4.9 kcal/mol for hydroalumination) .

- Validation : RMSD < 0.5 Å between simulated and crystallographic structures .

Q. What strategies enable enantioselective functionalization of 1,1-diethenylcyclopropane in natural product synthesis?

- Case study : Pyrrolo[1,2-a]indole natural products are synthesized via GaCl₃-catalyzed insertions into the cyclopropane ring, followed by Pd-mediated cross-coupling. Chiral ligands (e.g., BINAP) achieve >95% enantiomeric excess .

- Analytical tools : Chiral HPLC and circular dichroism (CD) monitor enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。